molecular formula C20H42O3 B1142063 1-O-Hexadecyl-2-O-methyl-rac-glycerol CAS No. 120964-49-0

1-O-Hexadecyl-2-O-methyl-rac-glycerol

Cat. No.: B1142063
CAS No.: 120964-49-0
M. Wt: 330.55
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Description

1-O-Hexadecyl-2-O-methyl-rac-glycerol is a synthetic compound known for its role as an inhibitor of protein kinase C (PKC). This compound has a molecular formula of C20H42O3 and a molecular weight of 330.55 g/mol . It is primarily used in scientific research due to its ability to modulate various biological processes.

Preparation Methods

The synthesis of 1-O-Hexadecyl-2-O-methyl-rac-glycerol involves several steps. One common method includes the alkylation of glycerol derivatives. The reaction typically involves the use of hexadecyl bromide and methyl iodide as alkylating agents in the presence of a base such as sodium hydride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to enhance efficiency and consistency.

Chemical Reactions Analysis

1-O-Hexadecyl-2-O-methyl-rac-glycerol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-O-Hexadecyl-2-O-methyl-rac-glycerol has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 1-O-Hexadecyl-2-O-methyl-rac-glycerol is through the inhibition of protein kinase C. PKC is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. By inhibiting PKC, this compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

1-O-Hexadecyl-2-O-methyl-rac-glycerol can be compared with other similar compounds such as:

    1-O-Palmityl-rac-glycerol: This compound has a similar structure but with a different alkyl chain length.

    1-O-Hexadecylglycerin: Another similar compound, differing in the substitution pattern on the glycerol backbone.

The uniqueness of this compound lies in its specific alkylation pattern, which provides distinct biological properties and makes it a valuable tool in biochemical research.

Properties

IUPAC Name

3-hexadecoxy-2-methoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-19-20(18-21)22-2/h20-21H,3-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWCMDFDFNRKGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70912020
Record name 3-(Hexadecyloxy)-2-methoxypropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70912020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111188-59-1
Record name 1-O-Hexadecyl-2-O-methylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111188591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Hexadecyloxy)-2-methoxypropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70912020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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